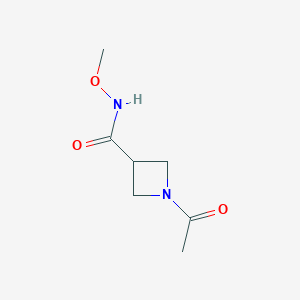

1-acetyl-N-methoxyazetidine-3-carboxamide

Description

BenchChem offers high-quality 1-acetyl-N-methoxyazetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-acetyl-N-methoxyazetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetyl-N-methoxyazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-5(10)9-3-6(4-9)7(11)8-12-2/h6H,3-4H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSNAXWFNDGFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Structural Dynamics, and Applications of 1-Acetyl-N-methoxyazetidine-3-carboxamide

Executive Summary

In contemporary medicinal chemistry, the shift towards high-Fsp3, conformationally restricted scaffolds has elevated the importance of azetidine derivatives. 1-Acetyl-N-methoxyazetidine-3-carboxamide represents a highly specialized, rigidified building block. By combining the geometric constraints of a four-membered nitrogen heterocycle with the versatile reactivity of an N-methoxycarboxamide (a secondary hydroxamate ester), this compound serves as a critical intermediate in the synthesis of targeted protein degraders (PROTACs), kinase inhibitors, and peptidomimetics. As a Senior Application Scientist, I have structured this guide to provide a comprehensive analysis of its physicochemical profile, mechanistic synthetic pathways, and downstream applications, ensuring all protocols are grounded in self-validating causality.

Structural & Physicochemical Profiling

The architecture of 1-acetyl-N-methoxyazetidine-3-carboxamide is defined by three distinct functional domains, each contributing to its utility in rational drug design:

-

The Azetidine Core: The four-membered ring possesses a significant strain energy of approximately 25.4 to 26.0 kcal/mol . This inherent thermodynamic tension restricts conformational flexibility, thereby reducing the entropic penalty upon target binding . However, it also dictates that synthetic manipulations must avoid harsh conditions that could trigger ring-opening.

-

The N-Acetyl Capping Group: The acetyl moiety at the N1 position serves a dual purpose. It acts as a stable, peptide-bond-mimicking cap that lowers the basicity of the azetidine nitrogen, protecting it from unwanted single-electron transfer (SET) oxidation or protonation.

-

The N-Methoxycarboxamide Moiety: Located at the C3 position, this secondary hydroxamate ester alters the hydrogen-bonding profile compared to a standard amide. The electronegative oxygen adjacent to the nitrogen lowers the pKa of the N-H bond, enhancing its capacity as a hydrogen-bond donor while providing multiple acceptor sites.

Table 1: Physicochemical Properties & Pharmacological Implications

| Property | Value | Causality / Implication |

| Molecular Formula | C7H12N2O3 | High Fsp3 character; escapes "flatland" to improve clinical success rates. |

| Molecular Weight | 172.18 g/mol | Low molecular weight allows for extensive downstream elaboration (e.g., PROTAC linkers) without violating Lipinski's Rule of 5. |

| Ring Strain Energy | ~25.4 - 26.0 kcal/mol | Imparts structural rigidity; necessitates mild synthetic handling (e.g., avoiding strong acids) to prevent ring-opening. |

| H-Bond Donors | 1 (N-H) | Enhanced H-bond donation due to the inductive effect of the adjacent methoxy oxygen. |

| H-Bond Acceptors | 3 (C=O, C=O, O-CH3) | Facilitates strong, directional interactions with target protein backbones or solvent networks. |

| Precursor CAS | 97628-91-6 | Derived from 1-acetylazetidine-3-carboxylic acid, a widely available protein degrader building block . |

Synthetic Methodologies: Self-Validating Protocol

The synthesis of 1-acetyl-N-methoxyazetidine-3-carboxamide from its precursor, 1-acetylazetidine-3-carboxylic acid, requires precision. Traditional acyl chloride formation (e.g., using thionyl chloride) generates HCl, which can protonate the system and catalyze the thermodynamically favored ring-opening of the strained azetidine core. Therefore, 1,1'-Carbonyldiimidazole (CDI) is the reagent of choice, offering a mild, neutral activation pathway .

Synthetic workflow for 1-acetyl-N-methoxyazetidine-3-carboxamide via CDI activation.

Step-by-Step Protocol (CDI-Mediated Amidation)

Objective: Convert 1-acetylazetidine-3-carboxylic acid to its N-methoxycarboxamide derivative while preserving the strained four-membered ring.

-

Substrate Dissolution: Suspend 1-acetylazetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive acyl imidazole intermediate back to the carboxylic acid.

-

-

Activation: Add CDI (1.1 eq) in a single portion at room temperature.

-

Validation Checkpoint: Observe the immediate evolution of CO2 gas. The reaction will transition from a heterogeneous suspension to a homogeneous pale-yellow solution. Stir for 45 minutes or until gas evolution completely ceases, confirming quantitative formation of the acyl imidazole .

-

-

Amidation: Introduce O-methylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Causality: The hydrochloride salt is utilized because the free base of O-methylhydroxylamine is volatile and unstable. The imidazole byproduct generated in Step 2 acts as an in situ base to liberate the free amine, driving the nucleophilic attack on the acyl imidazole .

-

-

Propagation: Stir the mixture at room temperature for 6–12 hours. Monitor via LC-MS until the acyl imidazole intermediate is fully consumed.

-

Workup & Isolation: Quench the reaction with a mild aqueous wash (e.g., saturated NH4Cl) to remove unreacted amine and imidazole. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Causality: Mild acidic quenching is critical; prolonged exposure to strong mineral acids can trigger the degradation of the azetidine core due to its ~26 kcal/mol strain energy.

-

Reactivity & Downstream Applications in Drug Discovery

The primary utility of 1-acetyl-N-methoxyazetidine-3-carboxamide lies in its ability to act as a rigidified spacer or a functional handle in complex molecule synthesis.

PROTAC Linker Engineering: In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive string; it dictates the spatial trajectory and cooperativity of the ternary complex (Target Protein–PROTAC–E3 Ligase). Azetidine cores are increasingly used to replace flexible PEG chains, reducing the entropic penalty of folding and improving oral bioavailability. The N-methoxycarboxamide group can be further functionalized or reduced to an aldehyde (mimicking Weinreb amide reactivity) to couple with E3 ligase recruiters.

Role of azetidine-based linkers in PROTAC ternary complex formation and targeted degradation.

Analytical Characterization Signatures

To validate the structural integrity of the synthesized compound, the following analytical signatures are expected:

-

1H NMR (400 MHz, CDCl3): The spectrum is characterized by amide rotamers due to the restricted rotation of the N-acetyl group. Key signals include a broad singlet for the hydroxamate N-H (

~9.0 ppm), a sharp singlet for the O-CH3 group ( -

Mass Spectrometry: ESI-MS in positive ion mode will display a strong[M+H]+ peak at m/z 173.1, confirming the molecular weight of 172.18 g/mol .

References

-

PubChem, "1-Acetylazetidine-3-carboxylic acid | CID 13374357", National Center for Biotechnology Information. URL:[Link]

-

RSC Publishing, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle", Organic & Biomolecular Chemistry. URL:[Link]

-

University of Liverpool Repository, "Diastereoselective Synthesis of syn-1,3-Polyols and Studies towards the C1-C31 and C32-C52 Fragments of Amphidinol 3". URL:[Link]

1-acetyl-N-methoxyazetidine-3-carboxamide CAS number search

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Azetidine-3-Carboxamide Scaffolds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Azetidine Motif: A Scaffold of Increasing Importance

Azetidines are gaining significant traction in drug discovery for their ability to impart conformational constraint and modulate key physicochemical properties.[1] Their compact, sp³-rich nature provides a distinct three-dimensional framework that can lead to improved pharmacokinetic profiles compared to more flexible or larger ring systems.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[2] The azetidine-3-carboxamide core, in particular, offers multiple points for diversification, making it an attractive starting point for library synthesis and lead optimization.

Synthetic Strategies for Azetidine-3-Carboxamide Derivatives

The synthesis of functionalized azetidines can be challenging due to their ring strain. However, several robust synthetic routes have been developed.

Synthesis of the Azetidine-3-Carboxylic Acid Core

A common starting point for many azetidine-3-carboxamide derivatives is azetidine-3-carboxylic acid. An improved process for its synthesis involves the triflation of diethyl bis(hydroxymethyl)malonate, followed by an intramolecular cyclization with an amine (e.g., benzylamine) to form the azetidine ring. Subsequent decarboxylation and hydrogenation yield the desired azetidine-3-carboxylic acid.[4]

Experimental Protocol: Synthesis of 1-Benzhydrylazetidine-3-carboxylic acid

This protocol describes the synthesis of a related azetidine-3-carboxylic acid derivative, which serves as a key intermediate.[5]

-

Step 1: Ring Formation: To a solution of benzylamine in water, slowly add 2-(chloromethyl)oxirane at 0-5 °C. The reaction mixture is stirred for 16 hours. The crude product is isolated by filtration.

-

Step 2: Cyclization: The isolated intermediate is dissolved in acetonitrile, and sodium carbonate is added. The mixture is heated to reflux and stirred for 16 hours to facilitate the intramolecular cyclization, forming 1-benzylazetidin-3-ol.[6]

-

Step 3: Boc-Protection and Deprotection: The 1-benzylazetidin-3-ol is subjected to hydrogenolysis in the presence of Pd/C to remove the benzyl group, followed by protection with a Boc group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[6]

-

Step 4: Oxidation and Amide Formation: The hydroxyl group is then oxidized to a carboxylic acid, and subsequent amide coupling reactions can be performed to generate various carboxamide derivatives.

Amide Bond Formation and N-Functionalization

Once the azetidine-3-carboxylic acid core is obtained, standard peptide coupling reagents (e.g., HATU, HOBt) can be employed to form the carboxamide bond with a variety of amines. For the target molecule, this would involve coupling with N-methoxylamine. The N-acetylation of the azetidine nitrogen can typically be achieved using acetyl chloride or acetic anhydride under basic conditions.

Diagram: General Synthetic Workflow

Caption: A generalized synthetic pathway to 1-acetyl-N-methoxyazetidine-3-carboxamide.

The Role of the Carboxamide and N-Methoxy Groups

The carboxamide functional group is a cornerstone of many pharmaceuticals due to its ability to participate in hydrogen bonding interactions with biological targets.[7][8] The N-methoxy group, while less common, can influence the electronic properties and conformational preferences of the carboxamide, potentially leading to altered binding affinities and metabolic stability. The synthesis of N-alkoxy β-lactams, which share the N-alkoxy amide feature, has been explored, highlighting the accessibility of this functional group.[9][10]

Applications in Drug Discovery

Azetidine-3-carboxamide derivatives have shown promise in a variety of therapeutic areas.

Central Nervous System (CNS) Disorders

Aryl-azetidine derivatives have been investigated as modulators of neurotransmitter transporters, such as the GABA transporter 1 (GAT-1), suggesting their potential in treating conditions like epilepsy and anxiety.[11]

Antimicrobial Agents

The azetidine ring is a key component of many β-lactam antibiotics.[12][13] Non-β-lactam azetidine derivatives are also being explored for their antimicrobial properties, with the potential for developing novel agents that circumvent existing resistance mechanisms.[11]

Other Therapeutic Areas

The versatility of the azetidine scaffold has led to its exploration in a wide range of other applications, including as anti-inflammatory agents, analgesics, and for the treatment of addiction.[5][14] Recent studies have also highlighted their potential in oncology and infectious diseases.[2][3] For instance, (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors for cancer therapy.[15]

Structure-Activity Relationships (SAR)

Systematic modification of the azetidine-3-carboxamide scaffold allows for the exploration of structure-activity relationships. Key areas for modification include:

-

The N1-substituent on the azetidine ring: This position can be used to modulate lipophilicity, polarity, and metabolic stability.

-

The carboxamide nitrogen substituent: Altering this group can directly impact hydrogen bonding interactions with the target protein.

-

Substitution on the azetidine ring: Introducing substituents at the 2- and 4-positions can create chiral centers and provide vectors for exploring additional binding pockets.

Table: Representative Azetidine-Containing Compounds and their Applications

| Compound Class | Key Structural Feature | Therapeutic Application | Reference |

| Baricitinib | Azetidine-1-sulfonyl | Janus kinase (JAK) inhibitor (Rheumatoid Arthritis) | [2] |

| Cobimetinib | Azetidine-1-yl | MEK inhibitor (Melanoma) | [2] |

| (R)-Azetidine-2-carboxamides | N-acylated azetidine | STAT3 inhibitors (Cancer) | [15] |

| 3-Aryl-azetidines | Aryl group at C3 | GAT-1 inhibitors (CNS disorders) | [11] |

| Fluoroquinolones | Azetidinyl substituent | Antibacterial agents | [16] |

Conclusion and Future Perspectives

The azetidine-3-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its unique structural and physicochemical properties offer advantages in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the specific compound 1-acetyl-N-methoxyazetidine-3-carboxamide is not extensively documented, the synthetic methodologies and biological applications of related azetidine derivatives provide a strong foundation for its exploration. Future research in this area will likely focus on developing more efficient and stereoselective synthetic routes to highly functionalized azetidines and exploring their potential in a broader range of therapeutic targets. The continued investigation of these conformationally constrained scaffolds is expected to yield a new generation of drugs with improved efficacy and safety profiles.

References

- Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC. (n.d.).

- Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - RSC Publishing. (2024, August 8).

- 1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide - Smolecule. (2024, January 5).

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).

- ORGANIC CHEMISTRY - RSC Publishing. (2025, August 28).

- A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem - NIH. (n.d.).

- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem. (n.d.).

- 1-Benzhydrylazetidine-3-carboxylic acid - Chem-Impex. (n.d.).

- Synthesis and characterization of β-Lactam compounds - JOCPR. (n.d.).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).

- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31).

- Synthesis and Characterization of some new β-Lactam Derivatives from Azo Sulphadiazine and its Biological Evaluation as Anticancer - Oriental Journal of Chemistry. (n.d.).

- Enzymatic synthesis of beta-lactam antibiotics. Analytical review - ResearchGate. (2025, August 5).

- Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates - CORE. (2016, June 15).

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).

- 1-{2-[(2-Methoxyethyl)amino]acetyl}azetidine-2-carboxamide | Chemsrc. (2025, November 5).

- Azetidine-3-carboxamide hydrochloride | 124668-45-7 - MilliporeSigma. (n.d.).

- WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents. (2003, July 31).

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.).

- 875629-26-8|1-Methylazetidine-3-carboxylic acid|BLD Pharm. (n.d.).

- Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - PubMed. (2025, July 5).

- Azetidines - Enamine. (n.d.).

- 3-Methoxyazetidine hydrochloride | 148644-09-1 - ChemicalBook. (2026, January 13).

- Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. (2025, March 28).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modificati ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01513D [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. Buy 1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide [smolecule.com]

- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-Acetyl-N-methoxyazetidine-3-carboxamide

Executive Summary

As modern drug discovery paradigms shift away from planar, sp²-dominated aromatic systems, the incorporation of saturated, sp³-rich heterocycles has become a critical strategy for improving pharmacokinetic profiles. 1-Acetyl-N-methoxyazetidine-3-carboxamide is a highly specialized building block that perfectly aligns with this strategy. Featuring a rigid, four-membered azetidine core, an N-acetyl capping group, and a versatile N-methoxycarboxamide moiety, this compound serves as a robust intermediate for advanced medicinal chemistry campaigns.

This whitepaper provides a comprehensive technical analysis of 1-acetyl-N-methoxyazetidine-3-carboxamide, detailing its exact molecular properties, the mechanistic rationale for its structural components, and a self-validating experimental workflow for its synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the exact quantitative metrics of a building block is the first step in predicting its behavior in complex synthetic pathways. The compound is constructed from three distinct functional domains: the central azetidine ring (C₃H₄N core), the N1-acetyl group (C₂H₃O), and the C3-N-methoxycarboxamide group (C₂H₄NO₂).

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Significance |

| IUPAC Name | 1-acetyl-N-methoxyazetidine-3-carboxamide | Standardized nomenclature |

| Molecular Formula | C₇H₁₂N₂O₃ | Derived from constituent functional groups |

| Molecular Weight | 172.18 g/mol | Bulk stoichiometric calculations |

| Monoisotopic Mass | 172.0848 Da | Target for high-resolution mass spectrometry (HRMS)[1] |

| Fraction of sp³ Carbons (Fsp³) | 0.71 (5 out of 7 carbons) | High 3D character; indicates excellent solubility potential |

| Hydrogen Bond Donors | 1 (Amide N-H) | Relevant for target protein binding interactions |

| Hydrogen Bond Acceptors | 3 (Carbonyl and Methoxy Oxygens) | Enhances aqueous solubility |

Mechanistic Insights: Scaffold Utility in Drug Discovery

The Azetidine Core: Escaping Flatland

The inclusion of the azetidine ring is a deliberate design choice in modern therapeutics. Four-membered heterocycles like azetidines are utilized to increase the fraction of sp³ carbons (Fsp³) within a molecule, a concept often referred to as "escaping flatland"[2].

-

Causality: High Fsp³ values correlate strongly with improved clinical success rates due to enhanced aqueous solubility and reduced off-target lipophilic binding. Furthermore, the inherent ring strain and rigidity of the azetidine scaffold project attached pharmacophores into precise three-dimensional vectors, offering superior target engagement compared to flexible acyclic chains or planar aromatic rings[2].

The N-Methoxycarboxamide Moiety: Controlled Reactivity

While classic Weinreb amides are N-methoxy-N-methyl amides, the secondary N-methoxy amide (hydroxamate ether) present in this compound shares highly valuable mechanistic traits.

-

Causality: In synthetic applications involving organometallic reagents (e.g., Grignard or organolithium reagents), the N-methoxycarboxamide group prevents the common problem of nucleophilic over-addition. Upon attack by a nucleophile, the metal cation is strongly chelated by both the carbonyl oxygen and the methoxy oxygen. This bidentate chelation stabilizes the tetrahedral intermediate, which only collapses to form the desired mono-addition product (a ketone or aldehyde) upon acidic aqueous workup[3]. Additionally, N-methoxy amides serve as excellent directing groups for transition-metal-catalyzed C-H functionalizations[4].

Experimental Workflow: Synthesis & Validation

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each chemical transformation is paired with a specific analytical checkpoint to verify success before proceeding, preventing the downstream propagation of errors.

Phase 1: N-Acetylation of Azetidine-3-carboxylic acid

-

Rationale: The secondary amine of the azetidine core must be protected/functionalized prior to amidation to prevent uncontrolled polymerization or self-condensation.

-

Protocol:

-

Suspend Azetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Add triethylamine (TEA, 2.5 eq) dropwise to deprotonate the carboxylic acid and neutralize the zwitterion.

-

Slowly add acetic anhydride (1.2 eq). The 0 °C environment controls the exothermic acylation.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Validation Checkpoint: Perform LC-MS on an aliquot. The reaction is deemed successful only when the starting material is consumed and the intermediate 1-acetylazetidine-3-carboxylic acid is detected via an [M-H]⁻ peak at m/z 142.1 in negative ion mode.

Phase 2: Amidation to form the N-methoxycarboxamide

-

Rationale: Standard peptide coupling reagents (EDC·HCl and HOBt) are selected. EDC activates the carboxylic acid, while HOBt forms a reactive but stable active ester, preventing degradation and ensuring efficient coupling with the less nucleophilic O-methylhydroxylamine.

-

Protocol:

-

Dissolve the validated intermediate (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA, 3.0 eq), followed by EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes to form the HOBt-active ester.

-

Introduce O-methylhydroxylamine hydrochloride (1.2 eq) and stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

-

-

Validation Checkpoint: Analyze the purified product. LC-MS must show the parent ion [M+H]⁺ at m/z 173.1 . Furthermore, ¹H NMR (CDCl₃) must confirm the structure, specifically requiring the presence of a distinct methoxy singlet (~3.7 ppm) and an acetyl methyl singlet (~1.9 ppm).

Workflow Visualization

Fig 1. Self-validating, two-step synthetic workflow for 1-acetyl-N-methoxyazetidine-3-carboxamide.

References

*[1] Title: PubChemLite - Explore (C7H12N2O3 Monoisotopic Mass) | Source: uni.lu | URL: *[3] Title: Synthesis of Weinreb and their Derivatives (A Review) | Source: Oriental Journal of Chemistry | URL: *[4] Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations | Source: PubMed Central (PMC) | URL: *[2] Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Source: Journal of the American Chemical Society | URL:

Sources

- 1. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Acetylazetidine-3-Carboxylic Acid N-Methoxy-N-Methylamide: Synthesis, Properties, and Applications

Foreword: The Strategic Value of the Constrained Scaffold

In modern medicinal chemistry, the pursuit of novel chemical matter is driven by the need for molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Saturated heterocyles have become a cornerstone of this endeavor, and among them, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered, nitrogen-containing ring system offers a unique blend of properties: its inherent ring strain and puckered conformation provide a level of three-dimensional rigidity that sits between the highly strained aziridine and the more flexible five-membered pyrrolidine.[1] This conformational constraint can pre-organize appended substituents into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thereby enhancing affinity.[2]

The incorporation of azetidine motifs into drug candidates has been shown to improve critical ADME (absorption, distribution, metabolism, and excretion) properties, such as metabolic stability and aqueous solubility.[3] This has led to the successful integration of the azetidine scaffold into several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine.[4]

This guide focuses on a specific, highly functionalized azetidine derivative: 1-acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide . We will deconstruct this molecule to understand the strategic rationale behind each component—the azetidine core, the N-acetyl group, and the N-methoxy-N-methylamide (commonly known as a Weinreb amide). We will then provide a robust, field-proven synthetic pathway, complete with detailed experimental protocols, and discuss the potential applications of this versatile building block in drug discovery.

Molecular Architecture: A Purpose-Driven Design

The structure of 1-acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide is not arbitrary; each functional group is incorporated to serve a distinct and strategic purpose in synthetic chemistry and drug design.

-

The Azetidine-3-Carboxylic Acid Core: This forms the foundation, providing the rigid, sp³-rich scaffold. The carboxylic acid at the 3-position serves as a versatile chemical handle for further modification, allowing for the attachment of various pharmacophoric elements.[3]

-

The N-Acetyl Group: The secondary amine of the parent azetidine ring is basic. In many biological systems, charged species can have difficulty crossing cell membranes. N-acetylation neutralizes this basic center, converting the amine into a neutral amide. This modification can significantly impact a molecule's pharmacokinetic profile by potentially increasing cell permeability and reducing interactions with off-target biological components that recognize charged amines.[5][6]

-

The N-Methoxy-N-Methylamide (Weinreb Amide): This functionality is one of the most reliable and versatile intermediates in modern organic synthesis.[1][4] Discovered by Steven M. Weinreb and Steven Nahm, its primary advantage is its controlled reactivity with organometallic reagents (e.g., Grignard or organolithium reagents).[1] Unlike esters or acid chlorides, which often undergo over-addition to form tertiary alcohols, the Weinreb amide reacts once to form a stable, chelated tetrahedral intermediate. This intermediate collapses to the desired ketone only upon aqueous workup, preventing the second addition.[4] It can also be selectively reduced to an aldehyde using mild reducing agents like lithium aluminum hydride (LiAlH₄).[1][4]

Synthetic Strategy and Workflow

The synthesis of the target molecule can be achieved through a logical, multi-step sequence starting from commercially available precursors. The overall strategy involves first constructing the core protected azetidine ring, followed by functional group manipulations at the nitrogen and carboxylic acid positions.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are based on established and reliable methodologies from the chemical literature. As a Senior Application Scientist, I stress the importance of proper safety precautions, including the use of personal protective equipment (PPE) and performing all reactions in a well-ventilated fume hood.

Protocol 3.1: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid

This procedure details the hydrolysis of the nitrile to form the carboxylic acid, a key intermediate. The starting material, tert-butyl 3-cyanoazetidine-1-carboxylate, can be synthesized from commercially available precursors.[3]

-

Reagents & Equipment:

-

tert-butyl 3-cyanoazetidine-1-carboxylate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Deionized water (H₂O)

-

10% aqueous citric acid

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.

-

-

Step-by-Step Procedure:

-

To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv.) in methanol, add a solution of NaOH (5.0 equiv.) in H₂O.

-

Heat the reaction mixture to reflux (approx. 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the remaining aqueous mixture by slowly adding 10% aqueous citric acid until a pH of ~5-6 is achieved.

-

Extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired product, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.[3] The product is typically a white solid and can be used in the next step without further purification if high purity is observed by ¹H NMR.

-

Protocol 3.2: Synthesis of 1-Acetylazetidine-3-carboxylic acid

This two-step, one-pot procedure involves the deprotection of the Boc group followed by immediate N-acetylation.

-

Reagents & Equipment:

-

1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Acetic anhydride (Ac₂O)

-

Triethylamine (TEA) or another suitable base

-

Round-bottom flask, magnetic stirrer, ice bath.

-

-

Step-by-Step Procedure:

-

Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (3-5 equiv.) dropwise.

-

Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

-

Cool the reaction mixture back to 0 °C. Carefully add triethylamine (3.0 equiv.) to neutralize the TFA.

-

Add acetic anhydride (1.2 equiv.) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water. Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography to afford pure 1-acetylazetidine-3-carboxylic acid.

-

Protocol 3.3: Synthesis of 1-Acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide (Weinreb Amide Formation)

This final step utilizes a common peptide coupling agent to form the Weinreb amide. N,N'-Carbonyldiimidazole (CDI) is an excellent choice as it avoids the formation of byproducts that are difficult to remove.[7]

-

Reagents & Equipment:

-

1-Acetylazetidine-3-carboxylic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

-

-

Step-by-Step Procedure:

-

In a separate flask, prepare a solution of free N,O-dimethylhydroxylamine by dissolving the hydrochloride salt (1.1 equiv.) in dry DCM and adding N-methylmorpholine (1.1 equiv.) at 0 °C. Stir for 10-15 minutes.

-

In the main reaction flask, dissolve 1-acetylazetidine-3-carboxylic acid (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add CDI (1.1 equiv.) portion-wise. Stir the solution at this temperature for 30 minutes to form the acyl-imidazole intermediate.

-

Add the pre-prepared solution of N,O-dimethylhydroxylamine to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final target molecule, 1-acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide.[7]

-

Physicochemical Properties and Data Summary

| Step | Starting Material | Key Reagents | Expected Product | Typical Yield Range | Protocol Reference |

| 3.1 | tert-butyl 3-cyanoazetidine-1-carboxylate | NaOH, MeOH | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | 85-95% | [3] |

| 3.2 | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | TFA, Ac₂O | 1-Acetylazetidine-3-carboxylic acid | 70-85% (over 2 steps) | N/A (Standard Method) |

| 3.3 | 1-Acetylazetidine-3-carboxylic acid | CDI, HN(OMe)Me·HCl | 1-Acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide | 75-90% | [7] |

Applications in Drug Discovery and Synthesis

The title compound is a valuable and versatile building block, not typically an active pharmaceutical ingredient itself. Its utility lies in its potential for rapid diversification to create libraries of novel compounds for screening.

Caption: Synthetic utility of the Weinreb amide derivative.

As illustrated above, the N-methoxy-N-methylamide group can be cleanly converted into either a ketone or an aldehyde. These functional groups are gateways to a vast array of subsequent chemical transformations:

-

Ketone Derivatives: The resulting 3-acylazetidines can be used in reactions such as reductive aminations to install new amine-containing side chains, or Wittig reactions to form alkenes. These are common strategies for exploring the structure-activity relationship (SAR) around the azetidine core.

-

Aldehyde Derivatives: The 3-formylazetidines are highly reactive intermediates. They can undergo nucleophilic addition with Grignard reagents to form secondary alcohols, be oxidized to the corresponding carboxylic acid, or participate in various condensation reactions.

This building block is particularly well-suited for programs targeting CNS disorders, inflammatory diseases, or oncology, where the unique properties of the azetidine scaffold are highly valued.[1][2]

Conclusion

The 1-acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide is a prime example of a modern synthetic building block designed for efficiency, versatility, and strategic value. By combining the favorable pharmacokinetic properties of the N-acetylated azetidine core with the controlled reactivity of the Weinreb amide, medicinal chemists are equipped with a powerful tool for the rapid synthesis and exploration of novel chemical space. The protocols and strategies outlined in this guide provide a solid and reliable foundation for researchers to leverage this scaffold in their quest for the next generation of innovative therapeutics.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Weinreb ketone synthesis. (n.d.). Wikipedia.

- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.

- Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.

- Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N. (n.d.). Semantic Scholar.

- The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. (n.d.). Benchchem.

- Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. (2023). MDPI.

- PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. (2023). International Journal of Pharmaceutics and Drug Analysis.

- Pendyala, L., & Creaven, P. (1995). Pharmacokinetic and pharmacodynamic studies of N-acetylcysteine, a potential chemopreventive agent during a phase I trial. Semantic Scholar.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. ijpda.org [ijpda.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Properties of N-alkoxy azetidine-3-carboxamides

Properties of -Alkoxy Azetidine-3-Carboxamides: A Technical Guide

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a critical bioisostere for proline, cyclobutane, and gem-dimethyl groups. Its inclusion in a molecule often lowers lipophilicity (

The

-

Synthetic Versatility: Serving as stable Weinreb amides for the controlled synthesis of azetidinyl ketones.

-

Pharmacological Potential: Acting as hydroxamic acid derivatives (if

or cleavable) for metalloenzyme inhibition (e.g., HDACs, MMPs) or as herbicide safeners. -

Electronic Modulation: The inductive effect of the alkoxy group alters the amide bond rotation barrier and hydrogen-bonding capability.

Physicochemical & Structural Profile[1][2][3][4][5]

Ring Strain and Stability

The azetidine ring possesses significant ring strain energy (

-

Stability: Despite this strain, the ring is kinetically stable under standard amide coupling conditions (EDC/HOBt, HATU). However, it is susceptible to nucleophilic ring-opening under harsh acidic conditions or in the presence of strong nucleophiles if the ring nitrogen is quaternized.

-

Thermal Properties:

-alkoxy amides are generally thermally stable up to

Conformational Puckering

Unlike the planar amide bond, the azetidine ring is puckered .

-

Angle of Pucker: Approximately

. -

Substituent Orientation: The bulky 3-carboxamide group prefers the pseudo-equatorial position to minimize transannular steric interactions with the ring nitrogen lone pair or

-substituents. -

Implication: This rigidifies the vector of the amide side chain, making it an excellent scaffold for fragment-based drug design (FBDD) where defined exit vectors are crucial.

Electronic Properties (The "Weinreb" Effect)

When the substituent is an

-

Chelation: The methoxy oxygen and the carbonyl oxygen can chelate metal ions (

), forming a stable 5-membered cyclic intermediate. This prevents over-addition of nucleophiles, stopping the reaction at the ketone stage. -

pKa: The ring nitrogen (

) has a

| Property | Value / Characteristic | Impact on Design |

| Ring Strain | High reactivity in ring-opening/expansion if activated. | |

| LogP | Lower than pyrrolidine analogs | Improved water solubility and DMPK profile. |

| H-Bonding | Amide = Acceptor/Donor | |

| Metabolic Stability | High (Ring) | Azetidines are less prone to oxidative metabolism than larger rings. |

Synthetic Methodologies

The synthesis of

Standard Coupling Protocol

Reaction Type: Amide Bond Formation

Key Reagents: EDC

Protocol: Synthesis of tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

-

Activation: Dissolve

-Boc-azetidine-3-carboxylic acid ( -

Base Addition: Add DIPEA (

) and stir for 5 min at -

Coupling Agent: Add EDC

HCl ( -

Amine Addition: Add

-dimethylhydroxylamine hydrochloride ( -

Reaction: Allow to warm to RT and stir for 12–16 h.

-

Workup: Quench with sat.

. Extract with DCM ( -

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

-

TLC: Product typically has lower

than the starting acid but higher than the amine salt. -

NMR: Look for the characteristic

-methoxy singlet (

Visualizing the Synthetic Logic

Figure 1: Step-wise synthesis of the Weinreb amide intermediate and its subsequent conversion to a ketone.[1][2][3][4][5][6][7][8][9][10][11]

Applications in Drug Discovery[1][2][5][6][10][15]

As a Synthetic Pivot (Weinreb Amide)

The most common application of this scaffold is as a stable intermediate to access azetidin-3-yl ketones . Ketones are difficult to synthesize directly from carboxylic acids due to over-addition of organometallics (forming tertiary alcohols).

-

Mechanism: The

-methoxy group chelates the metal ion of the Grignard reagent, stabilizing the tetrahedral intermediate. The ketone is released only upon acidic quench. -

Utility: Allows the introduction of diverse aryl, alkyl, or heteroaryl groups at the C3 position of the azetidine ring.

As a Bioactive Motif (Hydroxamates)

If the

-

Metalloenzyme Inhibition: Hydroxamic acids are potent chelators of Zinc (

) in metalloproteases (MMPs) and histone deacetylases (HDACs). -

Herbicidal Activity: Azetidine-3-carboxamides have been identified as inhibitors of acyl-ACP thioesterase (FAT), a target for novel herbicides.

Fragment-Based Drug Design (FBDD)

The azetidine core is a "privileged scaffold" in FBDD.

-

Vectors: The 3-position allows for vectors that are distinct from 4-substituted piperidines or 3-substituted pyrrolidines.

-

Solubility: The high

character (

Experimental Safety & Handling

Chemical Safety

-

Azetidine Derivatives: Generally non-volatile but should be handled in a fume hood.

-

Coupling Reagents (EDC/HOBt): Potential sensitizers. Wear gloves and eye protection.

-

Alkoxyamines: Often hygroscopic salts. Store in a desiccator.

Stability

-

Storage:

-alkoxy azetidine-3-carboxamides are stable at -

Solution Stability: Stable in DMSO and MeOH for biological screening (up to 7 days at RT).

References

-

Azetidines in Medicinal Chemistry

-

Weinreb Amide Synthesis

-

Ring Strain & Properties

- Herbicidal Applications: Title: Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides. Source:SynOpen (Thieme).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]

- 7. Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | C4H8ClNO2 | CID 13374356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Azetidine-3-carboxamide hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 124668-45-7 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

1-acetyl-N-methoxyazetidine-3-carboxamide SMILES and InChIKey

The following technical guide details the structural, synthetic, and pharmacological profile of 1-acetyl-N-methoxyazetidine-3-carboxamide . This document is structured for researchers in medicinal chemistry and fragment-based drug discovery (FBDD).

Structural Characterization and Synthetic Utility

Chemical Identity & Identifiers

This compound represents a functionalized azetidine scaffold, combining the conformational rigidity of a four-membered heterocycle with the unique reactivity of an N-alkoxy amide. It serves as a critical building block in the synthesis of peptidomimetics and transition-state inhibitors.

| Property | Specification |

| IUPAC Name | 1-acetyl-N-methoxyazetidine-3-carboxamide |

| Molecular Formula | C |

| Molecular Weight | 172.18 g/mol |

| Canonical SMILES | CC(=O)N1CC(C1)C(=O)NOC |

| Isomeric SMILES | CC(=O)N1CC(C1)C(=O)NOC |

| InChI String | InChI=1S/C7H12N2O3/c1-4(10)9-2-5(3-9)7(11)8-12-6/h5H,2-3,6H3,1H3,(H,8,11) |

| Core Scaffold | Azetidine (4-membered N-heterocycle) |

Note on Stereochemistry: While the azetidine ring is puckered, C3 in this monosubstituted derivative lies on a plane of symmetry; thus, the molecule is achiral in the absence of additional ring substitutions.

Structural Analysis & Pharmacophore Logic

The azetidine ring acts as a "proline contraction," reducing the degrees of freedom compared to pyrrolidine. This rigidity is exploited in drug design to lock pharmacophores into bioactive conformations.

2.1 Conformational Restriction

Unlike flexible linear amides, the azetidine core constrains the vectors of the C3-substituent. The N-methoxy amide moiety (hydroxamic acid ether) functions as:

-

H-Bond Donor/Acceptor: The -NH- group is a donor; the carbonyl and methoxy oxygen are acceptors.

-

Metabolic Shield: The N-methoxy group is generally more resistant to hydrolysis than simple primary amides.

-

Metal Chelation: Potential bidentate ligand for metalloenzymes (e.g., MMPs, histone deacetylases), though less potent than free hydroxamic acids.

2.2 Pharmacophore Visualization (DOT)

The following diagram illustrates the spatial arrangement and functional zones of the molecule.

Figure 1: Pharmacophore segmentation showing the lipophilic acetyl cap, the rigid azetidine linker, and the polar N-methoxy terminus.

Synthesis Protocol

The synthesis typically proceeds from 1-acetylazetidine-3-carboxylic acid (CAS: 97628-91-6).[1] If the acetyl group is not pre-installed, the route begins with N-Boc-azetidine-3-carboxylic acid.

3.1 Retrosynthetic Analysis

-

Disconnection A: Amide coupling at C3 (Acid + Methoxylamine).

-

Disconnection B: Acetylation at N1 (Azetidine amine + Acetic Anhydride).

3.2 Step-by-Step Methodology

Starting Material: 1-Acetylazetidine-3-carboxylic acid (Commercially available or synthesized via acetylation of azetidine-3-carboxylic acid).

Reagents:

-

Methoxylamine hydrochloride (MeONH

·HCl) -

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

Protocol:

-

Activation: Dissolve 1-acetylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 eq) to the mixture. Stir for 10 minutes to activate the carboxylic acid (formation of the active ester).

-

Addition: Add Methoxylamine hydrochloride (1.5 eq) in one portion.

-

Reaction: Stir at room temperature (25°C) for 4–16 hours. Monitor via LC-MS (Target Mass [M+H]+ = 173.1).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

, and brine. -

Purification: Dry over MgSO

, filter, and concentrate. Purify via flash column chromatography (SiO

3.3 Synthesis Workflow (DOT)

Figure 2: Convergent synthesis pathway utilizing HATU-mediated amide coupling.

Applications in Drug Discovery[6]

4.1 Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility. The N-methoxy amide handle allows for rapid expansion:

-

Weinreb Amide Analogue: While strictly a secondary amide, N-methoxy amides can sometimes react with organometallics (Grignard/Lithium) to form ketones, serving as a gateway to functionalized ketones in lead optimization.

-

Covalent Warhead Precursor: The azetidine ring strain makes it a candidate for developing covalent inhibitors if further functionalized with electrophiles (e.g., acrylamides).

4.2 Peptidomimetics

The azetidine-3-carboxylic acid core is a structural homolog of proline and

-

Proline Replacement: Substituting proline with azetidine alters the peptide backbone angles (

), potentially stabilizing -

GABA Analogue: 1-acetylazetidine-3-carboxamide derivatives have been investigated as conformationally restricted GABA analogues for neurological targets.

References

-

PubChem. 1-Acetylazetidine-3-carboxylic acid (CID 13374357).[1] National Center for Biotechnology Information. Available at: [Link]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine reactivity).

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron, 60(11), 2447-2467. (Reference for HATU protocol).

Sources

An In-depth Technical Guide to the Solubility of 1-acetyl-N-methoxyazetidine-3-carboxamide in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of 1-acetyl-N-methoxyazetidine-3-carboxamide in organic solvents. It is intended for researchers, scientists, and drug development professionals who are engaged in the characterization and formulation of this novel chemical entity.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount parameter that dictates the developability and ultimate clinical success of a drug candidate.[1][2][3] Poor solubility can lead to a cascade of undesirable outcomes, including inadequate absorption, low bioavailability, and inconsistent therapeutic effects.[4][5] Therefore, a thorough understanding and characterization of the solubility of a molecule like 1-acetyl-N-methoxyazetidine-3-carboxamide are not merely procedural steps but are foundational to its entire development trajectory.

Early and accurate assessment of solubility in a diverse range of organic solvents provides crucial insights for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms with optimal drug loading.

-

Preclinical and Clinical Studies: Ensuring consistent and predictable exposure in in-vitro and in-vivo models.

This guide will provide both the theoretical underpinnings and practical methodologies for a comprehensive solubility assessment of 1-acetyl-N-methoxyazetidine-3-carboxamide.

Molecular Structure and Theoretical Solubility Considerations

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a given solvent. The structure of 1-acetyl-N-methoxyazetidine-3-carboxamide, shown below, suggests a molecule with a nuanced solubility profile.

Key Structural Features:

-

Azetidine Ring: A strained four-membered nitrogen-containing heterocycle that contributes to the molecule's overall polarity.[6]

-

Acetyl Group: The N-acetyl group introduces a polar carbonyl moiety capable of acting as a hydrogen bond acceptor.[7]

-

N-methoxycarboxamide Group: This functional group is a significant contributor to the molecule's polarity, with both a carbonyl oxygen and a methoxy oxygen that can act as hydrogen bond acceptors. The amide nitrogen, being tertiary, does not act as a hydrogen bond donor.[8]

Based on these features, it is anticipated that 1-acetyl-N-methoxyazetidine-3-carboxamide will exhibit favorable solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Conversely, its solubility is expected to be limited in nonpolar, non-protic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust and reliable method for determining the thermodynamic solubility of 1-acetyl-N-methoxyazetidine-3-carboxamide in a selection of organic solvents. This method is based on the widely accepted shake-flask technique, which is considered the gold standard for thermodynamic solubility measurements.[9]

Materials and Equipment

-

1-acetyl-N-methoxyazetidine-3-carboxamide (high purity)

-

A diverse panel of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-acetyl-N-methoxyazetidine-3-carboxamide.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-acetyl-N-methoxyazetidine-3-carboxamide to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-acetyl-N-methoxyazetidine-3-carboxamide in the diluted samples using a validated HPLC method.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of 1-acetyl-N-methoxyazetidine-3-carboxamide in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) |

| e.g., Methanol | Polar Protic | Experimental Data |

| e.g., Ethanol | Polar Protic | Experimental Data |

| e.g., Isopropanol | Polar Protic | Experimental Data |

| e.g., Acetone | Polar Aprotic | Experimental Data |

| e.g., Acetonitrile | Polar Aprotic | Experimental Data |

| e.g., Dichloromethane | Nonpolar Aprotic | Experimental Data |

| e.g., Toluene | Nonpolar Aprotic | Experimental Data |

| e.g., Heptane | Nonpolar | Experimental Data |

The interpretation of this data should consider the interplay between the solute and solvent properties. For instance, high solubility in polar protic solvents would indicate the importance of hydrogen bonding interactions, while good solubility in polar aprotic solvents would highlight the role of dipole-dipole interactions.

The following diagram illustrates the key molecular interactions that govern the solubility of 1-acetyl-N-methoxyazetidine-3-carboxamide in different types of organic solvents.

Caption: Molecular interactions influencing solubility.

Regulatory Context and Further Studies

The solubility data generated for 1-acetyl-N-methoxyazetidine-3-carboxamide is a critical component of the regulatory submission package for new drug applications. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines regarding solubility and dissolution testing.[10][11][12][13][14][15][16][17]

Further studies that may be warranted based on the initial solubility screen include:

-

pH-Solubility Profile: For ionizable compounds, determining the solubility as a function of pH is essential.

-

Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids can provide more predictive insights into in-vivo performance.

-

Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) is crucial, as they can exhibit different solubility profiles.

Conclusion

A comprehensive understanding of the solubility of 1-acetyl-N-methoxyazetidine-3-carboxamide in organic solvents is a cornerstone of its successful development. By employing a systematic and scientifically rigorous approach, as outlined in this guide, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development process, ultimately increasing the probability of translating a promising molecule into a safe and effective medicine.

References

- Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

PharmaCores. (2025, October 15). Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective. [Link]

-

European Medicines Agency. (2017, August 15). New EMA reflection paper on setting dissolution specifications. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry. [Link]

-

European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. [Link]

-

U.S. Food and Drug Administration. (1997, August). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

-

Federal Register. (2018, August 8). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability. [Link]

-

European Medicines Agency. (2017, August 10). Reflection paper on the dissolution specification for generic solid oral immediate release products with systemic action. [Link]

-

U.S. Department of Health & Human Services. (2024, November 30). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry. [Link]

-

Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264. [Link]

-

Suwinski, J., & Walczak, K. (2001). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Polish Journal of Chemistry, 75(1), 101-110. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. seppic.com [seppic.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective | PharmaCores [pharmacores.com]

- 11. New EMA reflection paper on setting dissolution specifications [gabionline.net]

- 12. fda.gov [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. fda.gov [fda.gov]

- 15. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry | Guidance Portal [hhs.gov]

Strategic Utilization of Azetidine-3-Carboxylic Acid Weinreb Amides in Medicinal Chemistry

Executive Summary

The azetidine ring, a four-membered nitrogen heterocycle, has emerged as a critical bioisostere for proline and cyclobutane in modern drug discovery. Its inherent ring strain (~25 kcal/mol) and rigid conformation allow medicinal chemists to fine-tune the vectorality of substituents and improve metabolic stability. The Weinreb amide (N-methoxy-N-methylamide) derivative of azetidine-3-carboxylic acid serves as a pivotal "gateway" intermediate.[1] It enables the controlled synthesis of ketones and aldehydes—functional groups essential for fragment-based drug design (FBDD) and peptidomimetic scaffolds—without the risk of over-addition common to ester precursors.

This guide details the synthesis, stability, and application of these analogs, focusing on robust, scalable protocols using Propylphosphonic Anhydride (T3P®) and addressing the specific challenges posed by azetidine ring strain.

The Strategic Value of the Scaffold

Conformational Control & Bioisosterism

Unlike the flexible pyrrolidine ring, the azetidine ring is puckered. When incorporated into a peptide or drug pharmacophore, it restricts the conformational space, potentially locking the molecule into a bioactive conformation.

-

Vectorality: The angle between the N-C2 and C3-substituent bonds differs significantly from proline, allowing for unique exploration of chemical space.

-

Metabolic Stability: The strained ring often resists oxidative metabolism better than larger aliphatic amines, provided the nitrogen lone pair is modulated (e.g., by an amide or carbamate).

The Weinreb Advantage

Direct reaction of esters or acid chlorides with organometallics (Grignard/Lithium reagents) typically yields tertiary alcohols due to the high reactivity of the intermediate ketone.[2] The Weinreb amide circumvents this via a stable 5-membered chelate intermediate, which collapses to the ketone only after acidic quench.

Mechanistic Insight: Chelation Control

The success of the Weinreb amide relies on the formation of a stable metal-chelated tetrahedral intermediate. Understanding this mechanism is vital for troubleshooting low yields.

Diagram 1: Chelation-Controlled Nucleophilic Addition

This diagram illustrates the stability of the tetrahedral intermediate that prevents over-addition of the nucleophile.

Caption: The magnesium cation coordinates between the carbonyl oxygen and the methoxy oxygen, locking the intermediate and preventing the expulsion of the amine leaving group until hydrolysis.

Synthetic Protocol: T3P-Mediated Coupling[4][5]

While EDC/HOBt and HATU are traditional coupling agents, Propylphosphonic Anhydride (T3P) is recommended for azetidine-3-carboxylic acid derivatives. T3P offers superior safety (non-explosive compared to HOBt), easy workup (water-soluble byproducts), and reduced epimerization risk.[3]

Comparative Analysis of Coupling Reagents

| Reagent | Yield (Typical) | Epimerization Risk | Workup Complexity | Cost/Scale |

| T3P (50% in EtOAc) | 85-95% | Very Low | Simple (Aq. Wash) | High efficiency / Scalable |

| HATU | 80-90% | Low | Moderate (Remove urea) | Expensive |

| EDC / HOBt | 70-85% | Moderate | Moderate | Moderate |

| Thionyl Chloride | Variable | High | High (Acidic byproducts) | Low (Not recommended for azetidines) |

Detailed Protocol: Synthesis of N-Boc-Azetidine-3-Weinreb Amide

Reagents:

-

1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

T3P (50% w/w in EtOAc) (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with N-Boc-azetidine-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. Add EtOAc (approx. 10 mL per gram of acid).

-

Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise. Note: Ensure the solution is basic (pH > 8) to liberate the free amine from the hydroxylamine salt.

-

Coupling: Add T3P solution dropwise over 10 minutes. Maintain temperature at 0°C during addition to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Self-Validation Check: Monitor by TLC (50% EtOAc/Hexane). The carboxylic acid spot (baseline/streaking) should disappear, and a less polar amide spot should appear.

-

-

Workup (The T3P Advantage):

-

Add water to quench.[4]

-

Wash organic layer with 0.5 M HCl (removes unreacted amine/DIPEA). Caution: Do not use strong acid or prolonged exposure, as the N-Boc group is acid-labile.

-

Wash with Sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).

-

Wash with Brine, dry over MgSO4, and concentrate.

-

-

Purification: Usually, the crude product is >95% pure. If necessary, purify via silica gel chromatography (EtOAc/Hexane gradient).

Reactivity & Downstream Applications[8]

Once synthesized, the azetidine-Weinreb amide is a versatile precursor. However, the ring strain of the azetidine requires specific handling precautions during nucleophilic addition.

Grignard/Organolithium Addition (Ketone Synthesis)[2][9]

-

Reagent: R-Mg-Br or R-Li (1.2 – 1.5 eq).

-

Temperature: -78°C to 0°C.

-

Critical Warning: Azetidine rings can undergo ring-opening (nucleophilic attack at C2/C4) if the nitrogen protecting group is electron-withdrawing (e.g., Sulfonyl) and the nucleophile is very strong. N-Boc and N-Benzhydryl groups generally provide sufficient steric and electronic protection to maintain ring integrity during Grignard addition.

Reduction (Aldehyde Synthesis)

-

Reagent: LiAlH4 (LAH) or DIBAL-H.

-

Protocol: Reduction with LAH (0.5 eq) at -78°C yields the aldehyde. The stable chelate prevents reduction to the primary alcohol.

Diagram 2: Divergent Synthesis Workflow

This workflow demonstrates the utility of the Weinreb amide in accessing diverse chemical space.

Caption: The Weinreb amide acts as a stable divergence point, allowing access to ketones and aldehydes while preserving the sensitive azetidine ring.

Troubleshooting & Optimization

Ring Opening (The "Exploded" Azetidine)

-

Symptom: Loss of product mass; appearance of polar, linear byproducts in LCMS.

-

Cause: Strong Lewis acids (e.g., excess MgBr2) or high temperatures can activate the ring nitrogen, making C2/C4 susceptible to attack.

-

Solution: Keep reactions < 0°C. Use THF as a solvent (coordinates Mg, reducing its Lewis acidity). Avoid N-Tosyl protection if using strong nucleophiles; prefer N-Boc or N-Benzhydryl.

Low Yield in Coupling

-

Cause: Steric hindrance is rarely an issue at C3. Common cause is old T3P (hydrolyzed) or insufficient base (amine salt not free).

-

Solution: Ensure DIPEA is fresh. Use a slight excess of T3P (1.5 - 2.0 eq).

References

-

Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents.[6] Tetrahedron Letters, 22(39), 3815-3818.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. (Detailed data on T3P efficiency).

-

Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Review of Azetidine stability and reactivity).

-

Sittiwong, W., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

-

Archimica (Now Euticals). (2010). T3P® (Propanephosphonic acid anhydride) Technical Data Sheet. (Source for T3P workup protocols).

Sources

Methodological & Application

Synthesis of 1-acetyl-N-methoxyazetidine-3-carboxamide from carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized azetidine intermediates for drug discovery workflows.

Strategic Rationale & Mechanistic Causality

The incorporation of azetidine rings into molecular scaffolds is a highly effective strategy in modern drug development to improve metabolic stability, lower lipophilicity, and increase the sp³ fraction of drug candidates. The target compound, 1-acetyl-N-methoxyazetidine-3-carboxamide , serves as a highly functionalized building block. The N-methoxyamide moiety can function as a hydrogen bond acceptor/donor system or as a modified Weinreb-like amide for subsequent organometallic transformations.

The synthesis relies on the direct amidation of 1-acetylazetidine-3-carboxylic acid[1] with methoxylamine. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to the rapid formation of an unreactive ammonium carboxylate salt[2]. Therefore, an activating agent is strictly required.

Reagent Selection and Causality

-

Coupling Agent (HATU): We utilize HATU rather than traditional carbodiimides (like EDC or DCC). HATU generates a highly reactive O-At (7-azabenzotriazole) active ester[3]. The nitrogen atom in the pyridine ring of the HOAt leaving group exerts a neighboring group effect, acting as an intramolecular general base to accelerate the nucleophilic attack of the amine[3]. This is critical for sterically hindered substrates like azetidines and ensures rapid conversion while suppressing epimerization[3].

-

Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a competing nucleophile against the active ester[4]. A stoichiometric excess (3.0 equivalents) is mandatory: one equivalent deprotonates the carboxylic acid, a second neutralizes the methoxylamine hydrochloride salt, and the third maintains the basic environment necessary to drive the equilibrium toward the amide product[4].

-